molecular formula C12H13F3N2O3 B2818209 1-Benzoylazetidin-3-amine; trifluoroacetic acid CAS No. 2406235-18-3

1-Benzoylazetidin-3-amine; trifluoroacetic acid

Cat. No. B2818209
CAS RN: 2406235-18-3
M. Wt: 290.242
InChI Key: ZCANOJRMZGVWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoylazetidin-3-amine; trifluoroacetic acid, also known as BTA-TFA, is a chemical compound with the molecular formula C12H13F3N2O3 and a molecular weight of 290.24 .


Molecular Structure Analysis

The InChI code for 1-Benzoylazetidin-3-amine; trifluoroacetic acid is 1S/C10H12N2O.C2HF3O2/c11-9-6-12(7-9)10(13)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9H,6-7,11H2;(H,6,7) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-Benzoylazetidin-3-amine; trifluoroacetic acid is a solid substance . Its molecular formula is C12H13F3N2O3 and its molecular weight is 290.24 .

Scientific Research Applications

Carcinogen Metabolites in Tobacco Research

A study on human urinary carcinogen metabolites discusses the importance of measuring these metabolites for understanding tobacco-related cancer risks. This research highlights the analytical methods for quantifying various carcinogens and their metabolites, which could be relevant for studying the metabolic pathways of organic compounds like 1-Benzoylazetidin-3-amine in the context of exposure to environmental toxins (Hecht, 2002).

Amino-1,2,4-Triazoles in Organic Synthesis

The industrial use of amino-1,2,4-triazoles as raw materials for fine organic synthesis is reviewed, covering their application in producing pharmaceuticals, dyes, and high-energy materials. This review underscores the versatility of nitrogen-containing heterocycles in organic synthesis, potentially paralleling the synthetic utility of 1-Benzoylazetidin-3-amine (Nazarov et al., 2021).

Advanced Oxidation Processes in Degradation

A comprehensive review on the degradation of nitrogen-containing hazardous compounds, including amines and dyes, using advanced oxidation processes (AOPs) provides insight into the removal techniques for toxic substances. This could be relevant for understanding how compounds like 1-Benzoylazetidin-3-amine might be degraded or utilized in environmental remediation processes (Bhat & Gogate, 2021).

Lactic Acid Bacteria in Reducing Toxic Substances

Research on the function and mechanism of lactic acid bacteria in reducing toxic substances in food discusses the microbial degradation of harmful compounds. Although not directly related, understanding microbial interactions with nitrogenous compounds could inform potential biotechnological applications of 1-Benzoylazetidin-3-amine (Shao et al., 2021).

Benzophenone-3 in Sunscreen Products

A mini-review on benzophenone-3, used in sunscreens, discusses its environmental occurrence and toxic effects. The study of such organic UV filters may offer comparative insights into the chemical properties and potential environmental impacts of 1-Benzoylazetidin-3-amine (Kim & Choi, 2014).

properties

IUPAC Name

(3-aminoazetidin-1-yl)-phenylmethanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.C2HF3O2/c11-9-6-12(7-9)10(13)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9H,6-7,11H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCANOJRMZGVWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoylazetidin-3-amine; trifluoroacetic acid

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